molecular formula C13H13ClN2O2S2 B2514668 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide CAS No. 896302-05-9

5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2514668
CAS No.: 896302-05-9
M. Wt: 328.83
InChI Key: UPXIQYSGUZLRQJ-UHFFFAOYSA-N
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Description

5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Safety protocols and environmental regulations are also critical considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

What sets 5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIQYSGUZLRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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